molecular formula C11H14O6 B13589874 2,4,6-Trimethoxymandelic Acid

2,4,6-Trimethoxymandelic Acid

Cat. No.: B13589874
M. Wt: 242.22 g/mol
InChI Key: FJVBJSIAIUCVKM-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxymandelic Acid is an organic compound characterized by the presence of three methoxy groups attached to a mandelic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxymandelic Acid typically involves the methoxylation of mandelic acid derivatives. One common method includes the reaction of mandelic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxy groups at the 2, 4, and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxymandelic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2,4,6-Trimethoxymandelic Acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxymandelic Acid involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethoxymandelic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

FJVBJSIAIUCVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C(=O)O)O)OC

Origin of Product

United States

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